![molecular formula C11H11N5O B2686287 4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine CAS No. 2197483-08-0](/img/structure/B2686287.png)
4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine is a compound that features a 1,2,3-triazole ring, an azetidine ring, and a pyridine ring
Wirkmechanismus
Target of Action
The primary target of the compound 4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine, also known as (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-4-yl)methanone, is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are known to regulate cellular processes such as aging, transcription, apoptosis, inflammation and stress resistance, as well as energy efficiency and alertness during low-calorie situations .
Mode of Action
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-4-yl)methanone interacts with its target SIRT3 by acting as a selective inhibitor . It has a higher selectivity for Sirt3 over Sirt1 and Sirt2, with IC50 values for SIRT1, SIRT2, SIRT3 being 88 nM, 92 nM, 16 nM respectively .
Biochemical Pathways
The inhibition of SIRT3 by (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-4-yl)methanone can affect various biochemical pathways. SIRT3 is primarily located in the mitochondria and plays a crucial role in regulating the mitochondrial function and metabolism . By inhibiting SIRT3, this compound can potentially impact these processes, although the specific pathways and downstream effects may vary depending on the cellular context.
Pharmacokinetics
The compound is soluble in dmso and ethanol, suggesting it may have good bioavailability .
Result of Action
The molecular and cellular effects of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-4-yl)methanone’s action largely depend on its inhibition of SIRT3. For instance, in HepG2 cells exposed to cadmium, this compound was shown to attenuate the increase in deacetylated SOD2 expression induced by melanin and inhibit SOD2 activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-4-yl)methanone. For example, the compound’s solubility in different solvents suggests that it may be more effective in certain environments . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles . The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst under mild conditions.
Industrial Production Methods
While specific industrial production methods for 4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine are not well-documented, the CuAAC reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole N-oxides, while reduction of the azetidine ring can produce azetidine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research indicates that derivatives containing the triazole moiety exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Case Study: Anticancer Efficacy
A study investigated the effects of triazole derivatives on various cancer cell lines. The results demonstrated that compounds similar to 4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine showed promising IC50 values against A549 lung cancer cells:
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Triazole A | A549 | 2.97 | Apoptosis induction |
Triazole B | A549 | 4.78 | Cell cycle arrest |
Triazole C | NSCLC | 49.07 | Inhibition of NANOG |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Applications
The antimicrobial activity of triazole derivatives has also been well-documented. These compounds have shown efficacy against various bacterial and fungal strains, making them valuable in the fight against resistant pathogens.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of triazole derivatives, including those similar to this compound:
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 μg/mL |
Compound B | S. aureus | 16 μg/mL |
Compound C | C. albicans | 8 μg/mL |
The biological activity can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles inhibit key enzymes involved in metabolic pathways.
- Induction of Apoptosis : Many studies indicate that these compounds can trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : Certain derivatives have been shown to halt cell cycle progression at specific phases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-1,2,3-triazol-1-yl)benzamides: These compounds also contain the 1,2,3-triazole ring and are studied for their potential as enzyme inhibitors.
2-(1H-1,2,4-triazol-3-yl)pyridine: This compound features a triazole ring and a pyridine ring, similar to 4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine.
Uniqueness
This compound is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. The combination of the triazole, azetidine, and pyridine rings in a single molecule offers a versatile scaffold for the development of new compounds with diverse applications.
Biologische Aktivität
4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine is a novel compound that has garnered attention for its potential biological activities. This compound features a unique triazole ring fused with an azetidine moiety, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a pyridine ring, which is known for its versatility in biological applications, and a triazole group that enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within cells. The triazole moiety is known to enhance binding affinity due to its ability to form hydrogen bonds and π-stacking interactions with target proteins.
Target Proteins
Preliminary studies suggest that this compound may target proteins involved in various signaling pathways related to cancer and inflammation. Notably, it has shown potential inhibition of kinases involved in tumor progression.
Biological Activities
The compound has been evaluated for several biological activities:
Anticancer Activity
Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated inhibition of cell proliferation in various cancer cell lines including breast and lung cancer models.
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cancer Type | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Breast Cancer | 5.2 | |
Compound B | Lung Cancer | 7.8 | |
Compound C | Colorectal Cancer | 6.5 |
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this triazole derivative have shown antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 0.25 µg/mL | |
Staphylococcus aureus | 0.15 µg/mL | |
Pseudomonas aeruginosa | 0.30 µg/mL |
Case Studies
Several case studies have documented the efficacy of triazole-containing compounds in clinical settings:
Case Study 1: Breast Cancer Treatment
A study involving a series of triazole derivatives demonstrated significant tumor regression in murine models when administered in conjunction with standard chemotherapy agents.
Case Study 2: Antimicrobial Resistance
Research highlighted the effectiveness of triazole derivatives against antibiotic-resistant strains of E. coli, suggesting a potential role in treating infections where traditional antibiotics fail.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that the compound exhibits moderate bioavailability and a half-life conducive for therapeutic use.
Eigenschaften
IUPAC Name |
pyridin-4-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c17-11(9-1-3-12-4-2-9)15-7-10(8-15)16-6-5-13-14-16/h1-6,10H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLCJHFSUUQYNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=NC=C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.